1,3-Bis(methylamino)propan-2-ol

Catalog No.
S2921886
CAS No.
83804-96-0
M.F
C5H14N2O
M. Wt
118.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(methylamino)propan-2-ol

CAS Number

83804-96-0

Product Name

1,3-Bis(methylamino)propan-2-ol

IUPAC Name

1,3-bis(methylamino)propan-2-ol

Molecular Formula

C5H14N2O

Molecular Weight

118.18

InChI

InChI=1S/C5H14N2O/c1-6-3-5(8)4-7-2/h5-8H,3-4H2,1-2H3

InChI Key

SJNHRPFNCJRRPT-UHFFFAOYSA-N

SMILES

CNCC(CNC)O

Solubility

not available

1,3-Bis(methylamino)propan-2-ol is a chiral organic compound known for its unique chemical properties. As a tertiary amine, it features two methylamino groups and a hydroxyl group, which contribute to its reactivity and versatility in various chemical applications. The compound has garnered significant attention in scientific research due to its potential biological activities and industrial applications. Its molecular formula is C5H15N2O, and it is characterized by a relatively simple structure that allows for diverse chemical interactions.

  • Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: This compound can undergo reduction to form simpler amines.
  • Substitution: The methylamino groups can engage in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution. The reaction conditions generally involve controlled temperatures and pH levels to optimize yields and purity.

1,3-Bis(methylamino)propan-2-ol exhibits a range of biological activities:

  • Antimicrobial Properties: The compound has demonstrated effectiveness against various microbial strains.
  • Antifungal Activity: It shows potential in inhibiting fungal growth.
  • Antiviral Effects: Research indicates efficacy against certain viral pathogens.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit the proliferation of cancer cells.

These biological properties are attributed to its ability to interact with various biological targets, potentially affecting multiple biochemical pathways.

The synthesis of 1,3-Bis(methylamino)propan-2-ol can be achieved through several methods:

  • Formaldehyde and Dimethylamine Reaction: A common synthetic route involves reacting formaldehyde with dimethylamine to produce 1,3-dimethylamino-2-propanol. This intermediate can then be reacted with formaldehyde and methylamine to yield 1,3-Bis(methylamino)propan-2-ol.
    • Reaction Conditions: Controlled temperatures and the use of catalysts are essential for ensuring high yield and purity.
  • Industrial Production: In industrial settings, large-scale reactors and continuous flow processes are employed to enhance efficiency. Advanced analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and gas chromatography-mass spectrometry (GC-MS) are utilized to ensure product quality.

1,3-Bis(methylamino)propan-2-ol has diverse applications across various fields:

  • Chemical Research: Used in the synthesis of novel metallophthalocyanines important for catalysis and materials science.
  • Biological Studies: Investigated for its antimicrobial, antifungal, and antiviral properties.
  • Industrial Uses: Acts as a pH regulator and co-solvent in

Interaction studies focus on how 1,3-Bis(methylamino)propan-2-ol behaves within biological systems:

  • Membrane Interactions: Research indicates that it may interact with lipid bilayers, influencing membrane fluidity and permeability. Such interactions are crucial for understanding its therapeutic potential and safety profiles.

These studies are essential for elucidating the compound's mechanisms of action and potential applications in drug delivery systems .

Several compounds share structural features with 1,3-Bis(methylamino)propan-2-ol. Here are a few notable examples:

Compound NameStructural FeaturesUniqueness
1,3-Dimethylamino-2-propanolContains two methyl groups but lacks an additional methylamino groupSimpler structure with limited reactivity
3-(Methylamino)propan-1-olContains one methylamino group and a hydroxyl groupDifferent functional group positioning
1,3-Bis((1-methylethyl)amino)propan-2-olFeatures isopropyl groups instead of methyl groupsVaries in steric hindrance due to larger groups

The uniqueness of 1,3-Bis(methylamino)propan-2-ol lies in its dual methylamino groups combined with a hydroxyl group, providing distinct chemical properties that enhance its utility in synthesizing complex organic compounds and specific chemical interactions .

XLogP3

-1.3

Dates

Last modified: 04-14-2024

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